molecular formula C10H18O3 B073951 Ethyl 2-acetylhexanoate CAS No. 1540-29-0

Ethyl 2-acetylhexanoate

Cat. No. B073951
CAS RN: 1540-29-0
M. Wt: 186.25 g/mol
InChI Key: ZTOQBHVLCJERBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

Ethyl 2-acetylhexanoate can be synthesized through a multi-step process. One approach involves the acid-catalyzed transesterification of e-caprolactone to form ethyl 6-hydroxyhexanoate, followed by acetylation under mildly basic conditions to yield ethyl 6-acetoxyhexanoate (McCullagh & Hirakis, 2017). Another method employs biochemical approaches, such as the reduction of ethyl 5-oxo-hexanoate by specific organisms, leading to the desired compound with high yield and enantiomeric excess (Nanduri et al., 2001).

Molecular Structure Analysis

The molecular structure of ethyl 2-acetylhexanoate is characterized using various spectroscopic methods, including 1H NMR, IR spectroscopy, gas chromatography, and thin-layer chromatography (McCullagh & Hirakis, 2017). These techniques provide insights into its molecular conformation and help in confirming its purity and identity.

Scientific Research Applications

  • Corrosion Inhibitors for Copper : Zarrouk et al. (2014) conducted quantum chemical calculations on compounds, including ethyl 2-acetylhexanoate, as corrosion inhibitors for copper in nitric acid media. Their study established a relationship between molecular structure and inhibition efficiency (Zarrouk et al., 2014).

  • Analytical Chemistry : Ming (2007) analyzed 2-acetyl-hexanoic acid ethyl ester, an important derivative used in anesthetics, spice, and medicine, using gas chromatography-mass spectrometry. They identified four kinds of compounds in the reaction liquid, including 2-acetyl-hexanoic acid ethyl ester (Ming, 2007).

  • Sustainability Metrics in Chemical Processes : Patel et al. (2015) used sustainability metrics to assess the production of higher alcohols from ethanol, including 2-ethyl-1-hexanol, an exemplary compound for targeted higher alcohols. This study evaluated the sustainability of the Guerbet reaction process (Patel et al., 2015).

  • Precursors in Materials Science : Mishra et al. (2007) critically reviewed metal alkanoates, particularly metal 2-ethylhexanoates, highlighting their wide applications as metal-organic precursors in materials science, catalysts for ring opening polymerizations, and in the painting industry (Mishra et al., 2007).

  • Catalytic Hydrogen Transfer : Gliński et al. (1995) studied the dehydrogenation of 2-ethyl-l-hexanol to 2-ethylhexanal by hydrogen exchange over MgO, highlighting its application in catalysis (Gliński et al., 1995).

  • Fermentation and Extraction Processes : Shukla et al. (1989) researched acetone–butanol–ethanol (ABE) production using a novel hollow fiber fermentor–extractor. They used 2‐ethyl‐l‐hexanol for in situ dispersion-free extraction of products (Shukla et al., 1989).

  • Synthesis of Fragrances : McCullagh and Hirakis (2017) described a multistep ester experiment for the synthesis of ethyl 6-acetoxyhexanoate, a commercial fragrance compound, in an organic chemistry course (McCullagh & Hirakis, 2017).

  • Thin Film Memory Transistor : Hirschmann et al. (2012) reported on the synthesis and electrical properties of ZnO nanoparticles with a 2-ethylhexanoate shell, highlighting its application in thin film transistors (Hirschmann et al., 2012).

Safety And Hazards

Ethyl 2-acetylhexanoate is classified as a warning hazard. It may cause skin irritation and serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .

properties

IUPAC Name

ethyl 2-acetylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-4-6-7-9(8(3)11)10(12)13-5-2/h9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOQBHVLCJERBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)C)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862687
Record name Ethyl 2-acetylhexanoate
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Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless clear liquid; Fruity wine-like aroma
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.949-0.959 (20°)
Record name Ethyl 2-acetylhexanoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1931/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

Ethyl 2-acetylhexanoate

CAS RN

1540-29-0
Record name Hexanoic acid, 2-acetyl-, ethyl ester
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Record name Ethyl 2-acetylhexanoate
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Record name Ethyl 2-acetylhexanoate
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Record name ETHYL 2-ACETYLHEXANOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
AO Terent'ev, IB Krylov, VP Timofeev… - Advanced Synthesis …, 2013 - Wiley Online Library
… In the first step, to find the optimal conditions, we studied the oxidative coupling of ethyl 2-acetylhexanoate 10c with NHPI 8a (Table 1). The reactions were performed in CH 3 COOH, …
Number of citations: 57 onlinelibrary.wiley.com
M Anderson, AW Johnson - Journal of the Chemical Society (Resumed …, 1965 - pubs.rsc.org
… Ethyl 2-( l-Aminoethylidene) hexanoak-A brisk stream of dry ammonia was passed into a solution of ethyl 2-acetylhexanoate 26 (20 9.) in ethanol (20 ml.) for 10 hr. The reaction was …
Number of citations: 24 pubs.rsc.org
A Chentsova, DB Ushakov, PH Seeberger… - The Journal of …, 2016 - ACS Publications
… The resulting flow stream was passed through a 0.03 mL PTFE-tubing and mixed with the ethyl 2-acetylhexanoate (14) solution (1.0 mL (5.11 mmol) of substrate 14 in CH 2 Cl 2 (15 mL)…
Number of citations: 15 pubs.acs.org
M Rahaman, MS Ali, K Jahan, D Hinz… - The Journal of …, 2021 - ACS Publications
The comprehensive study of the reactions of carbonyl compounds and ethyl diazoacetate in the presence of a Brønsted acid catalyst is described. In result, a broad range of 3-oxo-…
Number of citations: 10 pubs.acs.org
Y Xu, S Bi, X Niu, Y Chen, Y Liu, Q Zhou - Food Research International, 2023 - Elsevier
Aroma composition of cold-pressed walnut oil (CWO) and hot-pressed walnut oil (HWO) was analyzed by comprehensive two-dimensional gas chromatography-olfactory-mass …
Number of citations: 8 www.sciencedirect.com
L Mu, Q Tong, Y Liu, X Meng, P He, G Li, L Ye - Molecules, 2023 - mdpi.com
Under gas-liquid microextraction (GLME) operating conditions (extraction temperature 270 C, extraction time 7 min, condensation temperature −2 C, and carrier nitrogen gas speed 2.5 …
Number of citations: 1 www.mdpi.com
P Kushwaha, M Srivastava, D Pandey… - South Asian Journal …, 2023 - researchgate.net
The Aloe vera commonly known as Gwarpatha or Ghrit Kumari is considered as a universal panacea. It is a gifted plant for the health, beauty, medicinal and skincare industry. However, …
Number of citations: 5 www.researchgate.net
RL Smith, WJ Waddell, SM Cohen, VJ Feron… - Food technology, 2009 - ift.org
The 24th publication by the FEMA Expert Panel presents safety and usage data on 236 new generally recognized as safe flavoring ingredients. 06.09• www. ift. org pg 47 were compiled …
Number of citations: 52 www.ift.org
AO Terent´ ev, VA Vil, OV Bityukov… - Russian Chemical Bulletin, 2014 - Springer
Reactions of β-diketones and β-keto esters with tert-butyl hydroperoxide under heterogeneous conditions using SiO 2 -supported copper(II) perchlorate as a catalyst give rise to α-…
Number of citations: 11 link.springer.com
AP Krapcho - Synthesis, 1982 - thieme-connect.com
… 2-l-leptanone 3‘ 1*‘ : Ethyl 2-acetylhexanoate (l84b; 6.12 g, 0.03 mol) and Water (L08 g, 0.06 mol) aredissolved in DMSO (25 ml) in a 2-necked round bottom tlask fitted with a condenser …
Number of citations: 511 www.thieme-connect.com

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